![molecular formula C14H11ClN2O2 B231886 2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
2-[(3-Chlorobenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chlorobenzoyl)amino]benzamide, also known as CBAB, is a chemical compound that has gained significant attention in the field of scientific research. CBAB is a synthetic molecule that has been used for various biochemical and physiological studies due to its unique properties.
科学研究应用
2-[(3-Chlorobenzoyl)amino]benzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of a class of enzymes called sirtuins, which are involved in various cellular processes such as DNA repair, metabolism, and aging. 2-[(3-Chlorobenzoyl)amino]benzamide has also been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. These properties make 2-[(3-Chlorobenzoyl)amino]benzamide a valuable tool for studying the mechanisms of these enzymes and proteins in various biological processes.
作用机制
The mechanism of action of 2-[(3-Chlorobenzoyl)amino]benzamide involves its ability to bind to the active site of sirtuins and PARP-1, thereby inhibiting their activity. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to bind to the nicotinamide binding site of sirtuins, which is essential for their enzymatic activity. 2-[(3-Chlorobenzoyl)amino]benzamide also binds to the DNA-binding domain of PARP-1, which is involved in its DNA repair and cell death functions.
Biochemical and Physiological Effects
2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to induce cell death by inhibiting the activity of PARP-1, which is involved in DNA repair and cell survival. 2-[(3-Chlorobenzoyl)amino]benzamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of sirtuins, which are involved in various cellular processes that contribute to cancer growth and progression. In non-cancer cells, 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins, which are involved in regulating the immune response.
实验室实验的优点和局限性
2-[(3-Chlorobenzoyl)amino]benzamide is a valuable tool for studying the mechanisms of sirtuins and PARP-1 in various biological processes. 2-[(3-Chlorobenzoyl)amino]benzamide is relatively easy to synthesize and can be used at low concentrations, making it a cost-effective tool for studying these enzymes and proteins. However, 2-[(3-Chlorobenzoyl)amino]benzamide has some limitations, including its specificity for sirtuins and PARP-1, which may limit its use in studying other enzymes and proteins. Additionally, 2-[(3-Chlorobenzoyl)amino]benzamide may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-[(3-Chlorobenzoyl)amino]benzamide in scientific research. One potential direction is the development of 2-[(3-Chlorobenzoyl)amino]benzamide analogs that have improved specificity for sirtuins and PARP-1, which may enhance their usefulness as research tools. Another potential direction is the use of 2-[(3-Chlorobenzoyl)amino]benzamide in combination with other drugs or compounds to enhance its effects on cancer cells or other cellular processes. Additionally, 2-[(3-Chlorobenzoyl)amino]benzamide may be useful in studying the role of sirtuins and PARP-1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-[(3-Chlorobenzoyl)amino]benzamide is a valuable tool for studying the mechanisms of sirtuins and PARP-1 in various biological processes. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have unique properties that make it a useful research tool, including its ability to inhibit the activity of these enzymes and proteins. 2-[(3-Chlorobenzoyl)amino]benzamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 2-[(3-Chlorobenzoyl)amino]benzamide is a promising compound that has the potential to contribute significantly to our understanding of various biological processes.
合成方法
2-[(3-Chlorobenzoyl)amino]benzamide can be synthesized through a multi-step process starting with the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base to form 2-[(3-Chlorobenzoyl)amino]benzamide. The synthesis of 2-[(3-Chlorobenzoyl)amino]benzamide is relatively simple and can be carried out using standard laboratory techniques.
属性
分子式 |
C14H11ClN2O2 |
|---|---|
分子量 |
274.7 g/mol |
IUPAC 名称 |
2-[(3-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI 键 |
VGTSEAVKDSQDAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



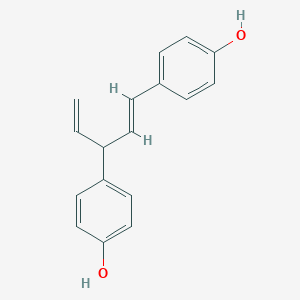

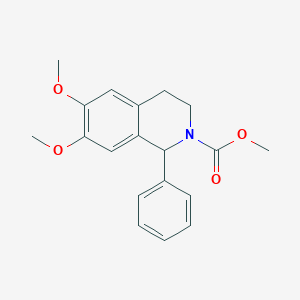
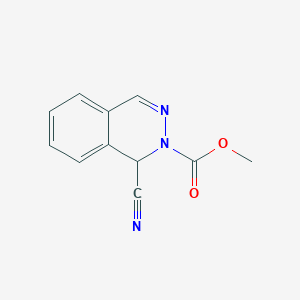


![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
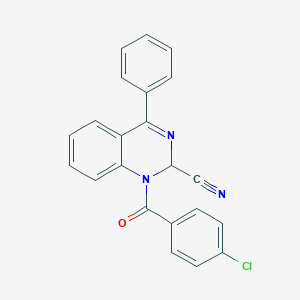
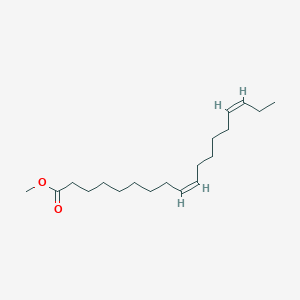

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)


